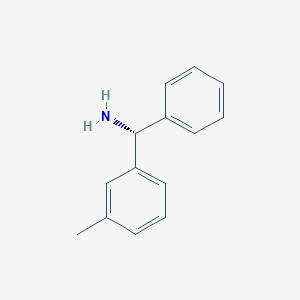

(R)-Phenyl(m-tolyl)methanamine

Description

(R)-Phenyl(m-tolyl)methanamine is a chiral amine characterized by a central methanamine group (-CH(NH₂)-) bonded to two aromatic rings: a phenyl group and a m-tolyl group (a methyl-substituted phenyl ring at the meta position). The (R)-configuration at the chiral center confers enantioselectivity, which is critical in applications such as asymmetric synthesis, molecular recognition, and pharmaceutical intermediates .

Properties

Molecular Formula |

C14H15N |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

(R)-(3-methylphenyl)-phenylmethanamine |

InChI |

InChI=1S/C14H15N/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h2-10,14H,15H2,1H3/t14-/m1/s1 |

InChI Key |

OLWWNHQOJUELFD-CQSZACIVSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H](C2=CC=CC=C2)N |

Canonical SMILES |

CC1=CC(=CC=C1)C(C2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Phenyl(m-tolyl)methanamine typically involves the reaction of ®-phenylmethanamine with m-tolyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of ®-Phenyl(m-tolyl)methanamine may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

®-Phenyl(m-tolyl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Imine or amide derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amine derivatives depending on the reagents used.

Scientific Research Applications

®-Phenyl(m-tolyl)methanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ®-Phenyl(m-tolyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor signaling pathways.

Comparison with Similar Compounds

Structural Analogues

(R)-1-Phenylethylamine

- Structure : Lacks the m-tolyl group; instead, it has a single phenyl group and an ethylamine backbone.

- Physical Properties : Boiling point = 85°C; molecular weight = 121.18 g/mol .

- Applications : Widely used as a chiral resolving agent and catalyst in asymmetric synthesis.

(R)-(4-Bromophenyl)(phenyl)methanamine Hydrochloride

- Structure : Features a bromo substituent on the para position of one phenyl ring.

- Properties : Molecular formula = C₁₃H₁₃BrClN; molar mass = 314.61 g/mol.

- Applications : Used in pharmaceutical intermediates; the bromine atom enhances electrophilic reactivity, which may differ from the methyl group’s steric effects in (R)-phenyl(m-tolyl)methanamine .

N-(3-Methylbenzylidene)-1-(m-tolyl)methanamine

- Structure : A Schiff base derivative of (R)-phenyl(m-tolyl)methanamine.

- Synthesis : Synthesized via condensation of 3-methylbenzylamine with m-tolyl methanamine (91% yield) .

Stereochemical and Functional Comparisons

- Enantioselectivity : Studies on (R)-1-phenylethylamine and (R)-NEA (1-(naphthalen-1-yl)ethan-1-amine) highlight that the (R)-configuration enhances chiral recognition in crown ether-mediated transport systems . While direct data on (R)-phenyl(m-tolyl)methanamine are absent, its m-tolyl group likely improves substrate binding in host-guest systems due to increased π-π interactions and steric bulk .

- Biological Activity : m-Tolyl urea derivatives (e.g., compound 4 in ) show moderate enzyme inhibition (53.2% urease inhibition), suggesting that the m-tolyl group in (R)-phenyl(m-tolyl)methanamine could similarly modulate bioactivity, though this remains untested .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.